molecular formula C17H15Cl2NO3 B2472958 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 338976-63-9

3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2472958
CAS No.: 338976-63-9
M. Wt: 352.21
InChI Key: OBQOAJLCCTWRLH-AWQFTUOYSA-N
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Description

3-(4-Methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a synthetic oxime derivative characterized by a 4-methoxyphenyl ketone core and a 2,4-dichlorobenzyl oxime ether substituent. Its molecular formula is C23H18Cl3NO3, with a molecular weight of 462.76 g/mol . The compound exhibits a purity of >90% in commercial preparations and is primarily utilized in research settings for exploring structure-activity relationships in medicinal and agrochemical contexts . Key structural features include:

  • 4-Methoxyphenyl group: Introduces electron-donating effects, enhancing solubility in polar solvents.
  • 2,4-Dichlorobenzyl oxime: Provides steric bulk and electron-withdrawing properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-22-15-6-3-12(4-7-15)17(21)8-9-20-23-11-13-2-5-14(18)10-16(13)19/h2-7,9-10H,8,11H2,1H3/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQOAJLCCTWRLH-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves a multi-step process. One common method starts with the preparation of 3-(4-methoxyphenyl)-3-oxopropanal, which can be achieved through the oxidation of 4-methoxyacetophenone using an oxidizing agent such as potassium permanganate or chromium trioxide. The resulting 3-(4-methoxyphenyl)-3-oxopropanal is then reacted with O-(2,4-dichlorobenzyl)hydroxylamine under acidic conditions to form the desired oxime compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The methoxy and dichlorobenzyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with molecular targets and pathways in biological systems. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound’s structural features allow it to interact with cellular receptors and proteins, modulating their functions and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of oxime ethers with variable aryl and halogen substituents. Below is a detailed comparison with analogs based on substituent patterns, physicochemical properties, and synthetic pathways.

Substituent Variations and Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-(4-Methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime (Target) 2,4-dichlorobenzyl oxime C23H18Cl3NO3 462.76 High purity (>90%); used in receptor-binding studies
3-(3-[(2,4-Dichlorobenzyl)oxy]phenyl)-3-oxopropanal O-(4-chlorobenzyl)oxime 4-chlorobenzyl oxime C23H18Cl3NO3 462.75 Reduced steric hindrance; improved solubility in DMSO
3-(3-[(2,4-Dichlorobenzyl)oxy]phenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime 2,6-dichlorobenzyl oxime C23H18Cl3NO3 462.76 Enhanced thermal stability; used in polymer stabilization research
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one O-benzyl oxime Benzyl oxime, 4-chlorophenyl group C23H19ClN2O2 390.86 Demonstrated antifungal activity; synthesized via Suzuki coupling
3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime Thiazolyl core, 2-Cl-4-F-benzyl C19H14ClFN2O2S 392.85 Investigated for kinase inhibition; lower logP (3.2) compared to dichlorobenzyl analogs

Biological Activity

3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its role as an acetylcholinesterase (AChE) reactivator and its antioxidant capabilities.

The compound has the molecular formula C19H18Cl2N2O3 and a molecular weight of 433.25 g/mol. It appears as a yellow crystalline solid with a melting point range of 96-100°C and a predicted boiling point of approximately 530.5°C at 760 mmHg. The oxime functional group is formed through the reaction of aldehydes or ketones with hydroxylamine, contributing to its reactivity and biological activity.

Synthesis

The synthesis typically involves:

  • Preparation of 3-(4-methoxyphenyl)-3-oxopropanal : Achieved via oxidation of 4-methoxyacetophenone using oxidizing agents like potassium permanganate.
  • Formation of the oxime : The resulting aldehyde reacts with 2,4-dichlorobenzylhydroxylamine under acidic conditions.

Acetylcholinesterase Reactivation

Research indicates that this compound acts as a potent reactivator of acetylcholinesterase (AChE). AChE is crucial for neurotransmitter regulation, and its inhibition is a hallmark of organophosphate poisoning. The compound's ability to reactivate AChE suggests potential therapeutic applications in treating such poisoning cases.

Antioxidant Activity

The compound exhibits significant scavenging activity against reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases like cancer and neurodegenerative disorders. This antioxidant property may offer protective effects against cellular damage caused by oxidative stress.

Antimicrobial Properties

In related studies, derivatives of 3-(4-methoxyphenyl)-3-oxopropanal have shown moderate antibacterial activities against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Some derivatives demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibacterial agents .

The mechanism by which this compound exerts its biological effects includes:

  • Interaction with AChE : The compound forms stable complexes with AChE, restoring its activity after inhibition.
  • Scavenging ROS : By interacting with free radicals, it mitigates oxidative damage in cells.
  • Potential receptor interactions : Its structural features allow it to modulate functions of various cellular receptors and proteins .

Case Studies

Several studies have investigated the biological activity of similar compounds and their derivatives:

StudyCompoundActivityFindings
This compoundAChE reactivationPotent reactivator; potential use in organophosphate poisoning
Various derivativesAntibacterialModerate activity against Staphylococcus aureus; effective against MRSA
Related oximesAntioxidantSignificant ROS scavenging activity; implications for neuroprotection

Q & A

Q. Q1. What are the key synthetic routes for 3-(4-methoxyphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation : React 4-methoxyacetophenone with 4-chlorobenzaldehyde to form a chalcone intermediate.

Oxime Formation : Treat the chalcone with hydroxylamine under reflux (e.g., ethanol solvent, 70–80°C) to generate the oxime.

Etherification : React the oxime with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., triethylamine) to form the final product .

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during oxime formation to avoid side reactions.
  • Catalyst Selection : Use triethylamine to enhance nucleophilic substitution efficiency in the etherification step.
  • Solvent Choice : Dichloromethane improves solubility of aromatic intermediates, while ethanol aids in oxime stabilization .

Q. Table 1: Yield Comparison Under Different Conditions

StepSolventTemperatureCatalystYield (%)
Chalcone FormationEthanol80°CNone65–70
Oxime SynthesisEthanol70°CNH₂OH·HCl75–80
EtherificationDCMRTTriethylamine85–90

Q. Q2. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, dichlorobenzyl protons at δ 7.2–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₂₃H₁₈Cl₃NO₃; expected m/z 462.76) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

Methodological Answer:

  • Key Structural Modifications :
    • Chlorine Substitution : Introducing electron-withdrawing groups (e.g., 2,4-dichloro) enhances membrane permeability and target binding .
    • Oxime Flexibility : Replacing the oxime group with a more rigid moiety (e.g., hydrazone) may reduce metabolic instability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like topoisomerase II, a common anticancer target .

Q. Table 2: Anticancer Activity of Analogues

DerivativeIC₅₀ (μM) vs. MCF-7Key Structural Feature
Parent Compound12.52,4-Dichlorobenzyl oxime
7-Chloro Analogue8.2Additional Cl at C7
Methyl-Substituted15.8Methyl at C2 (reduced activity)

Q. Q4. How can contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects) be resolved experimentally?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., bacterial strain, cell line, incubation time) to isolate compound-specific effects. For example, discrepancies in MIC values may arise from differences in Staphylococcus aureus strains .
  • Mechanistic Profiling :
    • Enzyme Inhibition Assays : Test whether antimicrobial activity correlates with β-lactamase inhibition.
    • Cytotoxicity Screening : Use human fibroblast cells to distinguish between selective toxicity and general cytotoxicity .
  • Data Validation : Cross-validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT assay for viability) .

Q. Q5. What computational approaches are effective in predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model binding stability to receptors (e.g., G-protein-coupled receptors) over 100-ns trajectories.
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonding with oxime oxygen, hydrophobic interactions with dichlorobenzyl groups) .
  • ADMET Prediction : Use tools like SwissADME to optimize logP values (target ~3.5) for blood-brain barrier penetration .

Q. Q6. How does the compound’s mechanism of action differ from structurally similar oxime derivatives in enzyme inhibition?

Methodological Answer:

  • Comparative Studies :
    • Kinetic Assays : Measure inhibition constants (Kᵢ) against cytochrome P450 isoforms; this compound shows non-competitive inhibition (Kᵢ = 1.2 μM) vs. competitive inhibition by non-chlorinated analogues .
    • X-ray Crystallography : Resolve co-crystal structures with target enzymes to visualize binding modes (e.g., dichlorobenzyl group occupies a hydrophobic pocket absent in simpler oximes) .

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